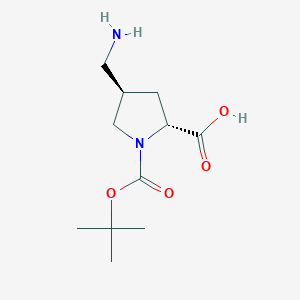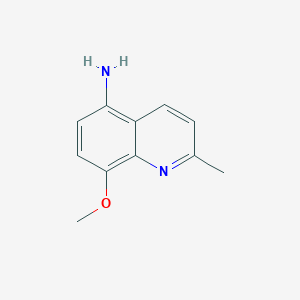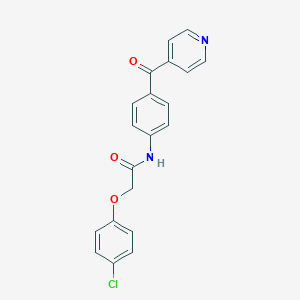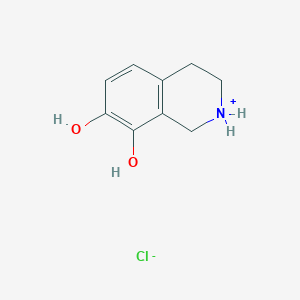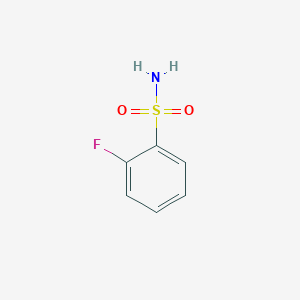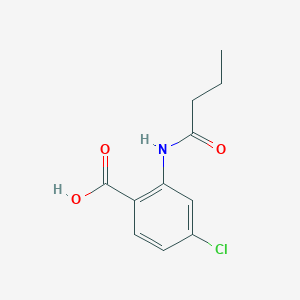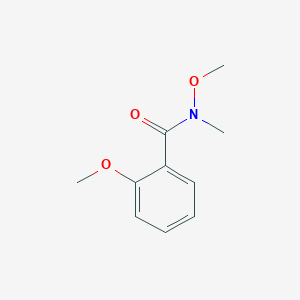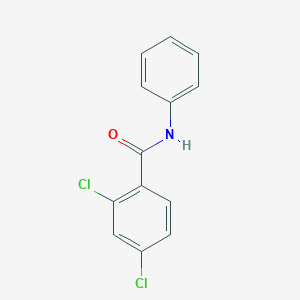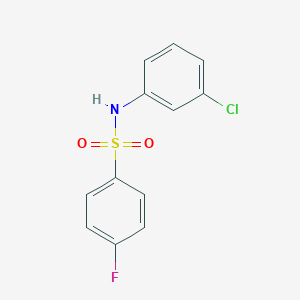![molecular formula C17H14N2 B182657 4-[(E)-2-quinolin-6-ylethenyl]aniline CAS No. 54-82-0](/img/structure/B182657.png)
4-[(E)-2-quinolin-6-ylethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-quinolin-6-ylethenyl]aniline, also known as LY411575, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of gamma-secretase inhibitors, which are compounds that inhibit the activity of gamma-secretase, an enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.
Mécanisme D'action
4-[(E)-2-quinolin-6-ylethenyl]aniline is a selective inhibitor of gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, 4-[(E)-2-quinolin-6-ylethenyl]aniline reduces the production of Aβ peptides, which are believed to be toxic to neurons and contribute to the development of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Effets Biochimiques Et Physiologiques
4-[(E)-2-quinolin-6-ylethenyl]aniline has been shown to reduce the production of Aβ peptides in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. However, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been associated with adverse effects such as gastrointestinal toxicity, liver toxicity, and skin toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-2-quinolin-6-ylethenyl]aniline is a useful tool for studying the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other diseases. However, its use in lab experiments is limited by its toxicity and potential for off-target effects. In addition, the effects of 4-[(E)-2-quinolin-6-ylethenyl]aniline on other gamma-secretase substrates such as Notch may complicate the interpretation of experimental results.
Orientations Futures
Future research on 4-[(E)-2-quinolin-6-ylethenyl]aniline and other gamma-secretase inhibitors will focus on improving their efficacy and reducing their toxicity. In addition, the development of more selective inhibitors of gamma-secretase and other enzymes involved in the processing of APP may provide new therapeutic options for Alzheimer's disease and other diseases associated with aberrant APP processing. Finally, the identification of biomarkers that can predict the response to gamma-secretase inhibitors may help to identify patients who are most likely to benefit from these drugs.
Méthodes De Synthèse
The synthesis of 4-[(E)-2-quinolin-6-ylethenyl]aniline involves the reaction of 2-amino-6-chloroquinoline with (E)-3-(4-aminophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to yield 4-[(E)-2-quinolin-6-ylethenyl]aniline.
Applications De Recherche Scientifique
4-[(E)-2-quinolin-6-ylethenyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Gamma-secretase inhibitors such as 4-[(E)-2-quinolin-6-ylethenyl]aniline have been shown to reduce the production of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease.
Propriétés
Numéro CAS |
54-82-0 |
|---|---|
Nom du produit |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-12H,18H2/b4-3+ |
Clé InChI |
RQJHZUPUOIVGNP-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




